
ARQ-761
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ARQ-761 is a soluble prodrug of beta-lapachone with potential antineoplastic and radiosensitizing activity. ARQ 761 is converted to beta-lapachone (b-lap) in vivo. When b-lap is activated by NAD(P)H:quinone oxidoreductase-1 (NQO1) this agent creates a futile oxidoreduction, generating highly reactive oxygen species (ROS) that results in DNA damage. The activation of b-lap also causes hyperactivation of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme that facilitates DNA repair, accompanied by rapid depletion of NAD+/ATP nucleotide levels.
Applications De Recherche Scientifique
Phase 1 Trials
The primary clinical investigation into ARQ-761 was a Phase 1 dose-escalation study conducted on patients with refractory advanced solid tumors. Key findings from this trial include:
- Patient Demographics : A total of 42 patients were enrolled, with a median of four prior lines of therapy.
- Dosage and Administration : The maximum tolerated dose (MTD) was determined to be 390 mg/m² administered as a 2-hour infusion every other week.
- Adverse Events : The most common treatment-related adverse events were anemia (79%), fatigue (45%), hypoxia (33%), nausea (17%), and vomiting (17%). Notably, transient grade 3 hypoxia occurred in 26% of patients, indicating possible methemoglobinemia .
Efficacy Outcomes
While the overall efficacy as a monotherapy was modest, with stable disease observed in 12 patients and tumor shrinkage in six, there was a trend towards improved outcomes in patients with NQO1-high tumors (H-score ≥ 200). This suggests that patient selection based on NQO1 expression may enhance treatment responses .
Combination Therapies
Recent studies have explored the synergistic effects of this compound when combined with other therapeutic agents. These include:
- PARP Inhibitors : Combining this compound with inhibitors like olaparib has shown promise in enhancing antitumor activity.
- Chemotherapy : Ongoing trials are investigating combinations with standard chemotherapeutics such as gemcitabine and nab-paclitaxel for pancreatic cancer.
- Radiation Therapy : Preclinical models indicate that β-lapachone may enhance the effects of ionizing radiation .
Case Studies
Several case studies have documented individual patient responses to this compound treatment:
Patient ID | Tumor Type | NQO1 Expression Level | Response | Adverse Events |
---|---|---|---|---|
Patient A | Lung Cancer | High | Stable Disease | Anemia, Fatigue |
Patient B | Breast Cancer | Moderate | Tumor Shrinkage | Hypoxia |
Patient C | Pancreatic | High | Stable Disease | Anemia, Nausea |
These case studies highlight the variability in responses based on tumor type and NQO1 expression levels, reinforcing the notion that biomarker-driven approaches could optimize treatment outcomes.
Propriétés
Formule moléculaire |
C25H25N8Na2O8PS |
---|---|
Apparence |
Solid powder |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.